molecular formula C8H12N2O3 B13061034 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13061034
M. Wt: 184.19 g/mol
InChI Key: ZKPFHYPEDCVVOK-UHFFFAOYSA-N
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Description

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the neopentyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of neopentyl amidoxime with a carboxylic acid derivative under dehydrative conditions. For example, the treatment of neopentyl amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs scalable methods such as the use of carbonyl diimidazole (CDI) as a coupling agent in toluene, which facilitates the formation of the oxadiazole ring under mild conditions . This method is advantageous due to its high yield and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the oxadiazole ring .

Comparison with Similar Compounds

Uniqueness: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the neopentyl group, which imparts distinct steric hindrance and electronic effects. This makes it particularly useful in applications where such properties are desirable, such as in the design of new drugs and materials .

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)4-5-9-6(7(11)12)10-13-5/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFHYPEDCVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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